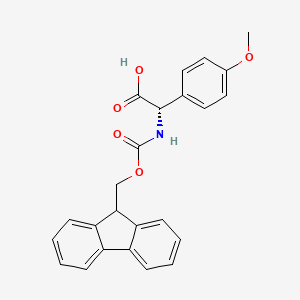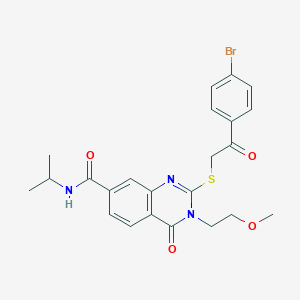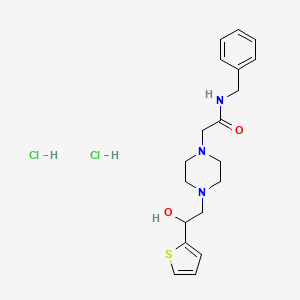
2,5-Dioxo-7-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-Dioxo-7-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, also known as 2,5-Dioxo-7-thiophenylhexahydroquinoline-3-carboxylic acid (DTHQC), is a novel molecule with potential applications in the field of biochemistry and physiology. DTHQC is a derivative of quinoline, a heterocyclic aromatic compound with a unique structure. It has been studied in recent years for its potential applications in drug design, as a potential therapeutic agent, and for its ability to modulate the activity of certain enzymes.
Scientific Research Applications
Synthesis of Novel Compounds for Antitubercular Activity A novel series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was designed, synthesized, and evaluated for its antitubercular properties. The synthesis involved preparing the 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid intermediate, which was later coupled with various amines to yield the desired carboxamides. These compounds exhibited promising antitubercular agents with lower cytotoxicity profiles, suggesting their potential use in treating tuberculosis (Marvadi et al., 2020) Marvadi et al. (2020).
Photolabile Protecting Group for Carboxylic Acids 8-Bromo-7-hydroxyquinoline (BHQ), based on a similar structural framework, has been developed as a photolabile protecting group for carboxylic acids. BHQ shows greater single photon quantum efficiency compared to other compounds and is sensitive to multiphoton-induced photolysis, making it useful for caging biological messengers. Its properties like increased solubility and low fluorescence enhance its utility in biological applications (Fedoryak & Dore, 2002) Fedoryak & Dore (2002).
Antimicrobial Studies of Fluoroquinolone-Based Compounds The synthesis of fluoroquinolone-based 4-thiazolidinones from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been reported. These compounds were evaluated for their antimicrobial properties, indicating potential use in developing new antibacterial and antifungal agents (Patel & Patel, 2010) Patel & Patel (2010).
Quinolinium Cations in Fluorescence Spectroscopy Quinolinium cations, sharing a structural motif, have been utilized in synthesizing mesomeric betaines. These compounds, due to their fluorescence spectroscopic properties, offer insights into cross-conjugated systems, paving the way for applications in fluorescence-based methodologies and materials science (Smeyanov et al., 2017) Smeyanov et al. (2017).
Potential Use in Epilepsy Research Non-competitive AMPA receptor antagonists, structurally related to the given compound, have been explored in the context of generalized absence epilepsy. Such research opens pathways to understanding and potentially treating neurological conditions (Citraro et al., 2006) Citraro et al. (2006).
properties
IUPAC Name |
2,5-dioxo-7-thiophen-2-yl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-11-5-7(12-2-1-3-20-12)4-10-8(11)6-9(14(18)19)13(17)15-10/h1-3,6-7H,4-5H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRSTNYEZLKPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxo-7-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2647273.png)


![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2647278.png)
![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2647279.png)

![5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647285.png)



![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)